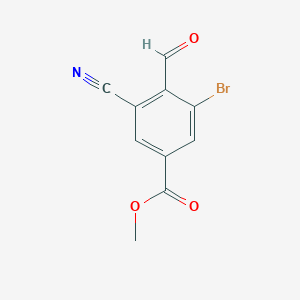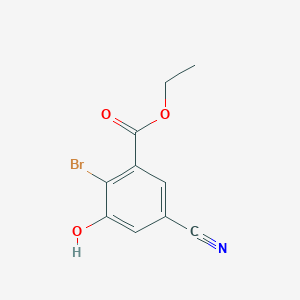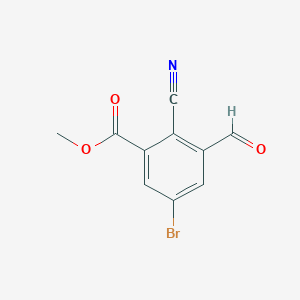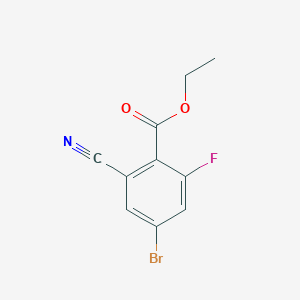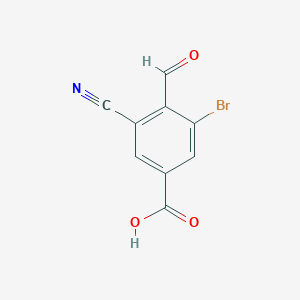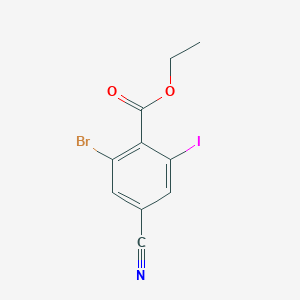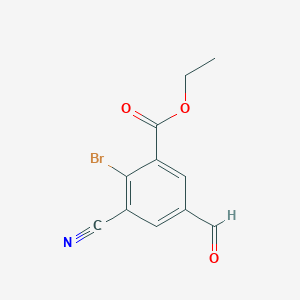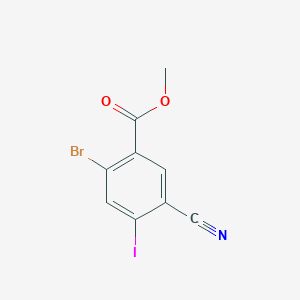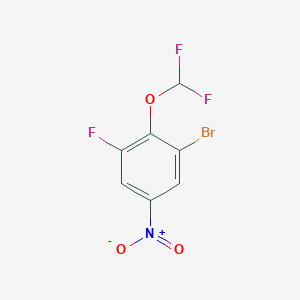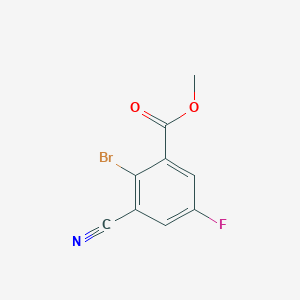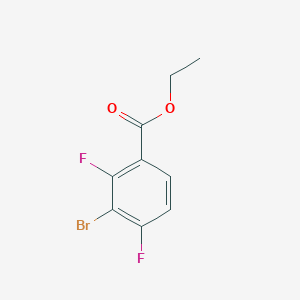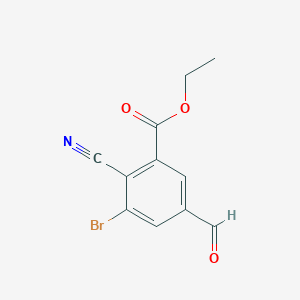
Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate
Descripción general
Descripción
Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate is a chemical compound with the molecular formula C11H10Br2F2O3 and a molecular weight of 388 g/mol. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate typically involves the bromination of a difluoromethoxy-substituted phenylacetate precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding phenylacetate derivative with fewer bromine atoms.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetates with different functional groups replacing the bromine atoms.
Reduction Reactions: Products include partially or fully de-brominated phenylacetates.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,5-dibromo-2-methoxyphenylacetate: Similar structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Ethyl 3,5-difluoro-2-(difluoromethoxy)phenylacetate: Contains additional fluorine atoms, which can further enhance its chemical stability and biological activity.
Ethyl 3,5-dibromo-2-(trifluoromethoxy)phenylacetate: The trifluoromethoxy group provides different electronic and steric effects compared to the difluoromethoxy group.
Uniqueness
Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
ethyl 2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2F2O3/c1-2-17-9(16)4-6-3-7(12)5-8(13)10(6)18-11(14)15/h3,5,11H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVCULVPNAWZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


